

Application Notes and Protocols for Utreloxastat

Stock Solution Preparation

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Compound of Interest

Compound Name: *Utreloxastat*

Cat. No.: *B10831238*

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These application notes provide detailed protocols for the preparation of **Utreloxastat** stock solutions for use in both in vitro and in vivo research settings. Adherence to these guidelines will help ensure solution integrity and reproducibility of experimental results.

Introduction

Utreloxastat (also known as PTC857) is an orally active and blood-brain barrier-permeable inhibitor of 15-lipoxygenase (15-LO)[1][2]. By inhibiting 15-LO, **Utreloxastat** mitigates oxidative stress and ferroptosis, an iron-dependent form of programmed cell death[1][2]. These mechanisms make **Utreloxastat** a compound of interest in the study of neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), which are characterized by elevated oxidative stress and mitochondrial dysfunction[1].

Solubility Data

Proper solvent selection is critical for preparing effective **Utreloxastat** stock solutions. The solubility of **Utreloxastat** in common laboratory solvents is summarized in the table below. It is recommended to use high-purity, anhydrous solvents to minimize degradation of the compound.

Solvent System	Application	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	In Vitro	50 mg/mL (180.89 mM)	Requires sonication and heating to 60°C for complete dissolution[1].
Corn Oil	In Vivo	66.67 mg/mL (241.20 mM)	Requires sonication and warming to 49.6°C to achieve a clear solution[1].
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	In Vivo	≥ 1.25 mg/mL (4.52 mM)	Solvents should be added sequentially to ensure proper mixing and a clear solution[1].
10% DMSO, 90% Corn Oil	In Vivo	1.25 mg/mL (4.52 mM)	Requires sonication to achieve a clear solution[1].

Experimental Protocols

Preparation of Utreloxastat Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 50 mg/mL stock solution in DMSO.

Materials:

- **Utreloxastat** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene or glass vial
- Water bath or heating block capable of maintaining 60°C

- Bath sonicator
- Vortex mixer
- Calibrated analytical balance
- Pipettes

Protocol:

- **Weighing:** Accurately weigh the desired amount of **Utreloxastat** powder in a sterile vial. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of **Utreloxastat**.
- **Solvent Addition:** Add the calculated volume of DMSO to the vial containing the **Utreloxastat** powder.
- **Dissolution:** a. Tightly cap the vial. b. Gently vortex the mixture for 30 seconds. c. Place the vial in a water bath or on a heating block set to 60°C. d. Intermittently sonicate the vial in a bath sonicator for 5-10 minute intervals. e. Between sonication intervals, vortex the solution and return it to the heat source. f. Continue this process until the **Utreloxastat** is completely dissolved, and the solution is clear. Visually inspect the solution against a light source to ensure no solid particles remain.
- **Storage:** Once fully dissolved, allow the solution to cool to room temperature. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].

Preparation of Utreloxastat Formulation for In Vivo Experiments

This protocol details the preparation of a 1.25 mg/mL **Utreloxastat** formulation using a mixed solvent system for oral administration.

Materials:

- **Utreloxastat** powder

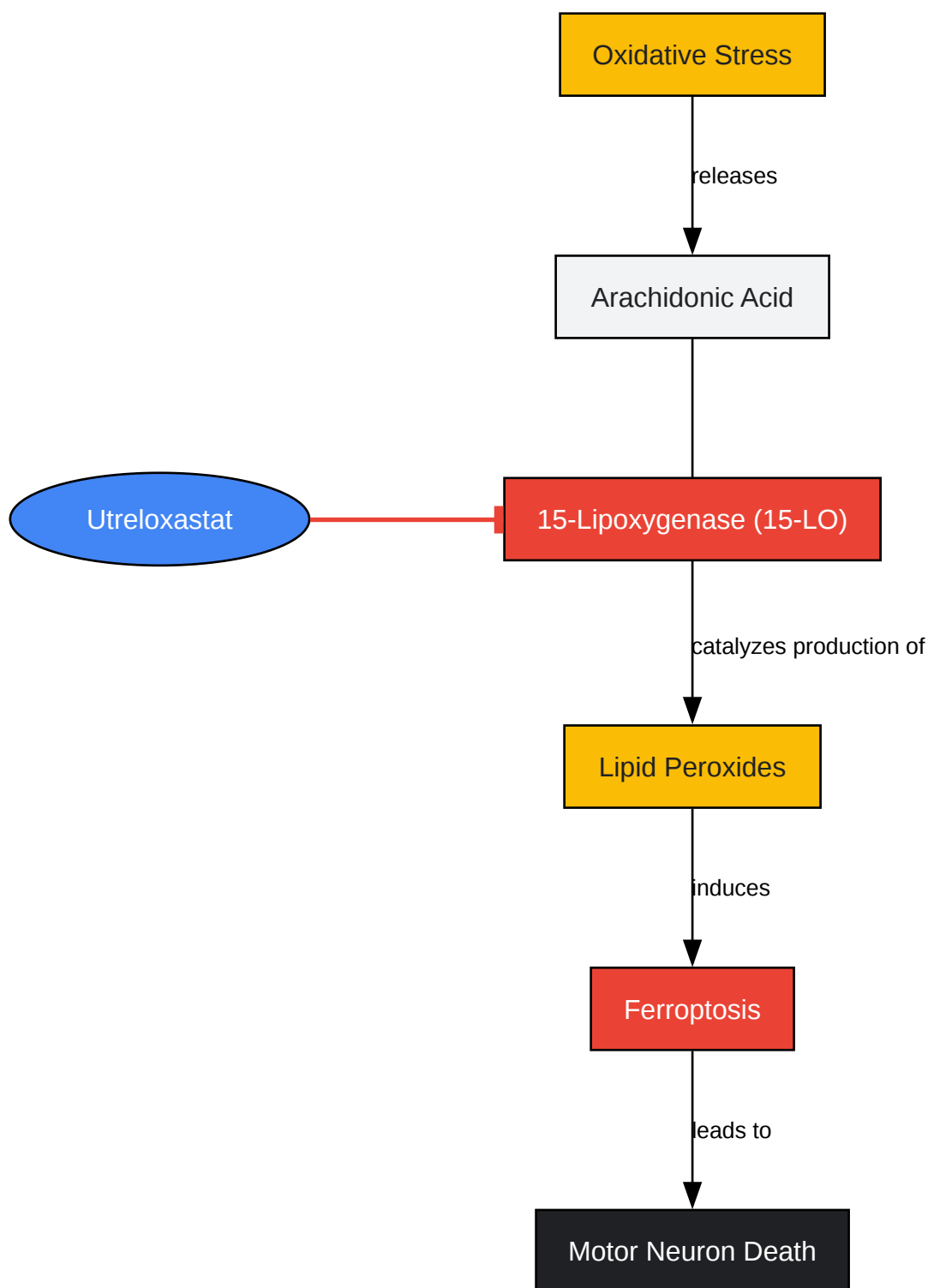
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile saline solution (0.9% NaCl)
- Sterile vials
- Vortex mixer
- Calibrated analytical balance
- Pipettes

Protocol:

- Weighing: Weigh the required amount of **Utreloxastat** powder into a sterile vial.
- Solvent Preparation: In a separate sterile tube, prepare the vehicle by sequentially adding and vortexing the following components in the specified ratios:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- Dissolution: a. Add the prepared vehicle to the vial containing the **Utreloxastat** powder to achieve the final desired concentration of 1.25 mg/mL. b. Tightly cap the vial and vortex thoroughly until the **Utreloxastat** is completely dissolved and the solution is clear^[1]. Sonication may be applied if necessary to aid dissolution.
- Administration: This formulation is suitable for oral gavage. It is recommended to prepare this solution fresh on the day of use.

Signaling Pathway

Utreloxastat functions by inhibiting the 15-lipoxygenase (15-LO) enzyme. This enzyme is involved in the production of lipid hydroperoxides, which contribute to oxidative stress and can trigger ferroptosis, a form of iron-dependent cell death implicated in neurodegeneration. By blocking 15-LO, **Utreloxastat** reduces the downstream effects of oxidative damage and cell death.



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Caption: Mechanism of action of **Utreloxastat**.

Safety Precautions

- **Utreloxastat** is a research chemical. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.
- Handle **Utreloxastat** powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
- DMSO is readily absorbed through the skin and can carry other dissolved substances with it. Avoid direct contact with the skin.
- Due to the photolabile nature of **Utreloxastat**, it is recommended to handle the compound and its solutions under yellow light conditions and to store them protected from light[3].

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